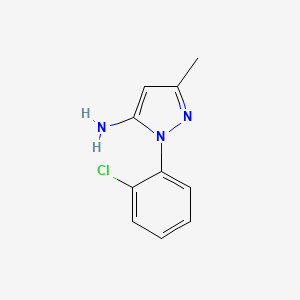

1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHWUVVKRUUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs . Research indicates that derivatives of this compound exhibit potent anti-inflammatory activities while maintaining a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Case Study: Anti-inflammatory Agents

A study focused on synthesizing novel pyrazolone derivatives demonstrated that compounds based on this compound exhibited significant anti-inflammatory properties. The pharmacological evaluation showed that these compounds had good analgesic effects with better gastrointestinal tolerance, making them promising candidates for further development .

Agricultural Chemicals

Formulation of Pesticides and Herbicides

In agriculture, this compound is employed in formulating agrochemicals , particularly pesticides and herbicides. Its selective action against specific pests helps minimize environmental impacts while enhancing crop protection .

Research Insights

Research has shown that pyrazole derivatives can effectively target pest species, thereby improving the efficacy of agricultural practices without harming beneficial organisms .

Material Science

Development of Advanced Materials

The compound finds applications in material science , particularly in developing advanced materials such as polymers and coatings. These materials are engineered to enhance durability and resistance to environmental factors, making them suitable for various industrial applications .

Innovative Coatings

Recent studies have explored the use of pyrazole derivatives in creating coatings that provide protective barriers against corrosion and wear, which is crucial in industries such as automotive and aerospace .

Biochemical Research

Studies on Enzyme Inhibition

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding . This research aids in understanding biological processes and disease mechanisms, particularly in the context of inflammatory diseases and cancer .

Case Study: Receptor Binding Studies

A notable study investigated the binding affinity of pyrazole derivatives to specific receptors involved in inflammatory pathways. The results indicated that these compounds could modulate receptor activity, providing insights into potential therapeutic applications .

Diagnostic Tools

Development of Imaging Agents

The compound is also being explored for its potential in developing diagnostic agents , particularly for innovative imaging techniques. Its chemical properties allow it to function effectively as a contrast agent in various imaging modalities, improving the detection and monitoring of health conditions .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Potent anti-inflammatory and analgesic properties with improved safety profiles |

| Agriculture | Formulation of agrochemicals | Effective against specific pests with minimal environmental impact |

| Material Science | Development of advanced materials | Enhanced durability and resistance properties |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Modulation of receptor activity linked to inflammatory diseases |

| Diagnostic Tools | Development of imaging agents | Improved detection capabilities through innovative contrast agents |

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Table 1: Comparison of Chlorophenyl-Substituted Pyrazoles

Key Findings :

- Synthesis Routes : Compounds like 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine are synthesized via refluxing substituted hydrazines with nitriles in acidic conditions, a method applicable to the target compound with appropriate phenylhydrazine precursors .

Substituent Variants: Halogen and Functional Group Modifications

Variations in substituents significantly alter molecular properties:

Table 2: Halogen and Functional Group Comparisons

Key Findings :

- Heterocyclic Systems : Thiophene or furan derivatives (e.g., 1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine) exhibit distinct electronic profiles due to heteroatom participation in conjugation, impacting binding affinity in medicinal applications .

Salt Forms and Derivatives

Salt formation modifies solubility and stability:

Table 3: Salt and Derivative Comparisons

Key Findings :

- Solubility Enhancement : Hydrochloride salts, such as the target compound’s derivative, are preferred in drug development for improved bioavailability .

Biological Activity

1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions, leading to various biological effects including:

- Inhibition of cell proliferation

- Modulation of immune responses

These interactions can result in therapeutic effects against various diseases, particularly infections and cancers.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A comparative analysis of various derivatives shows promising results:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 85 |

| 4a | 0.50 | 0.55 | 78 |

| 5a | 0.45 | 0.50 | 80 |

Table: Antimicrobial activity of selected pyrazole derivatives against pathogenic isolates .

The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that certain derivatives can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization:

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H23 | 4.22 |

| HCT-15 | 5.33 |

| MCF-7 | 3.46 |

Table: Cytotoxic activity of selected pyrazole derivatives on various cancer cell lines .

The mechanism involves downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax, indicating a potential for inducing apoptosis in cancer cells.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting its potential application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including the target compound, revealing significant antibacterial activity against multiple strains .

- Cytotoxicity Studies : Research on cancer cell lines demonstrated that certain derivatives exhibited potent cytotoxic effects, with IC50 values indicating strong inhibition of cell proliferation .

- Mechanistic Insights : Molecular docking studies suggested that these compounds could serve as lead inhibitors targeting bacterial DNA synthesis and other critical pathways involved in cancer progression .

Q & A

Q. Q1: What are the standard synthetic routes for 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?

A: The compound is typically synthesized via condensation of 2-chlorophenylhydrazine with β-diketones (e.g., 3-methyl-2-butanone) under acidic catalysis (e.g., acetic acid) at elevated temperatures (~80–100°C) . Optimizing stoichiometry, reaction time, and solvent polarity (e.g., ethanol vs. DMF) can improve yields. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product with >95% purity. Monitoring reaction progress using TLC or in situ FT-IR is recommended .

Q. Q2: What spectroscopic and analytical techniques are essential for characterizing this compound?

A: Key techniques include:

- NMR : and NMR to confirm substituent positions on the pyrazole ring (e.g., methyl group at position 3, chlorophenyl at position 1) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (CHClN) and fragmentation patterns .

- X-ray Crystallography : For resolving structural ambiguities; SHELXL is widely used for refinement .

Biological Activity and Screening

Q. Q3: What in vitro assays are recommended for preliminary biological screening of this compound?

A: Prioritize assays based on structural analogs:

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) due to pyrazole’s affinity for ATP-binding pockets .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Q. Q4: How does the 2-chlorophenyl substituent influence bioactivity compared to other halogenated analogs?

A: The 2-chlorophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, potentially increasing potency compared to 3- or 4-chloro isomers. However, steric effects at the ortho position may reduce binding affinity in some targets, necessitating SAR studies .

Advanced Research: Structural and Mechanistic Studies

Q. Q5: How can crystallographic data resolve contradictions in reported bioactivity across studies?

A: X-ray structures of the compound bound to target proteins (e.g., kinases) can clarify binding modes and explain variability in IC values. For example, SHELXL-refined structures may reveal conformational flexibility in the chlorophenyl group, affecting interactions with conserved residues . Pair crystallography with molecular dynamics simulations to validate dynamic binding behavior .

Q. Q6: What strategies mitigate metabolic instability in vivo for this compound?

A:

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF) at position 5 to reduce oxidative metabolism .

- Prodrug Design : Mask the amine group with acyl or carbamate prodrugs to enhance plasma stability .

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 to identify metabolic hotspots .

Data Interpretation and Optimization Challenges

Q. Q7: How should researchers address discrepancies in biological activity between synthetic batches?

A:

Purity Analysis : Use HPLC-MS to rule out impurities (>99% purity required for reliable bioassays) .

Polymorphism Screening : DSC/XRD to detect crystalline vs. amorphous forms, which may alter solubility and activity .

Batch-to-Batch Reproducibility : Standardize synthetic protocols (e.g., solvent, temperature gradients) .

Q. Q8: What computational tools are effective for predicting SAR and off-target effects?

A:

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with primary targets (e.g., kinases) .

- QSAR Models : Use MOE or RDKit to correlate substituent effects (e.g., Hammett σ values) with activity .

- Off-Target Profiling : SwissTargetPrediction to identify potential secondary targets (e.g., GPCRs) .

Methodological Gaps and Future Directions

Q. Q9: What are unresolved challenges in scaling up synthesis while maintaining enantiomeric purity?

A: Key issues include:

- Racemization : Chiral HPLC or asymmetric catalysis (e.g., BINAP ligands) to control stereochemistry at the amine group .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water under microwave-assisted conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.